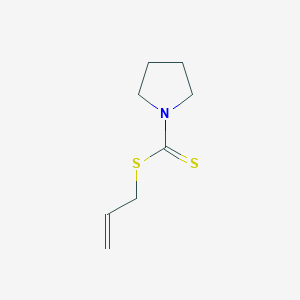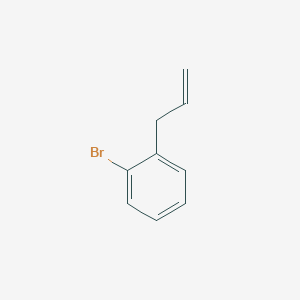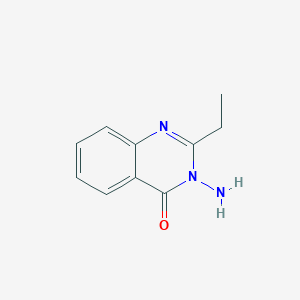
1,5-Bis(di-tert-butylphosphino)pentane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,5-Bis(di-tert-butylphosphino)pentane involves the preparation of a novel trans-chelating diphosphine, which undergoes triple C-H activation in reaction with [RuCl2(p-cymene)]2 to yield a chiral square-pyramidal 16-electron carbene complex of ruthenium (Kuznetsov, Lough, & Gusev, 2002).
Molecular Structure Analysis
X-ray diffraction studies provide insight into the molecular structure of compounds related to 1,5-Bis(di-tert-butylphosphino)pentane. For instance, the structure of dinuclear gold(I) chloride complexes of bis(diphenylphosphinyl)alkanes, including a variant of the pentane derivative, has been elucidated, demonstrating how these complexes can form chain-like structures or remain as independent molecules based on their conformation and intermolecular interactions (Schmidbaur, Bissinger, Lachmann, & Steigelmann, 1992).
Wissenschaftliche Forschungsanwendungen
Organometallic Complex Formation
1,5-Bis(di-tert-butylphosphino)pentane (DtBPP) is utilized in the formation of various organometallic complexes. For instance, it is involved in the cyclometalation with osmium and ruthenium centers, leading to the formation of distinct metal complexes. These include the formation of M(IV) dihydrides and (alkylidene)osmium and (olefin)ruthenium complexes, highlighting its role in complex organometallic chemistry (Gusev & Lough, 2002).
Chiral Carbene Complex Synthesis
DtBPP can also undergo triple C-H activation in reaction with ruthenium to form chiral carbene complexes. This demonstrates its use in creating spatially complex structures, contributing to advancements in chiral chemistry and synthesis (Kuznetsov, Lough, & Gusev, 2002).
Hydrogen Bond Control in Organometallic Compounds
The compound is significant in the study of hydrogen bonds in organometallic compounds. For example, derivatives of {2,6-bis[(di-t-butylphosphino)methyl]phenyl}palladium(II) show varying hydrogen-bonded structures in the solid state, offering insights into the role of weak to medium-strength hydrogen bonding in structural chemistry (Johansson, Öhrström, & Wendt, 2007).
Synthesis of Bis-phosphonium Salts
It is used in the synthesis of bis-phosphonium salts, demonstrating its versatility in organic synthesis and potential applications in creating novel compounds with unique properties (Khasiyatullina et al., 2011).
Coordination and Activation in Electron-Poor Arenes
DtBPP plays a role in the coordination and C-H activation of electron-poor arenes. This is crucial in the field of catalysis and the development of new catalytic processes (Iverson et al., 2002).
X-Ray Diffraction Studies
The compound is also important in structural chemistry, as demonstrated by X-ray diffraction studies of derivatives like 1,5-Bis(2-Formylphenoxy)pentane, providing valuable information about molecular structures (Pervova et al., 2010).
Solid State Structural Analysis
1,5-Bis(di-tert-butylphosphino)pentane is used in the solid-state structural analysis of new compounds, aiding in understanding the physical and chemical properties of these materials (Żabiński, Maciejewska, & Wolska, 2010).
Catalyst Development
The compound is involved in the development of highly selective catalysts for chemical syntheses, like the synthesis of adipic acid from pentenoic acid mixtures, showcasing its importance in green chemistry and sustainable industrial processes (Low et al., 2015).
Gold Nanocluster Formation
DtBPP is significant in the study of gold nanoclusters, particularly in understanding the growth mechanism of these clusters, which has implications in nanotechnology and materials science (Bao et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
ditert-butyl(5-ditert-butylphosphanylpentyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46P2/c1-18(2,3)22(19(4,5)6)16-14-13-15-17-23(20(7,8)9)21(10,11)12/h13-17H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOGYLUPNPTZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346411 | |
| Record name | (Pentane-1,5-diyl)bis(di-tert-butylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(di-tert-butylphosphino)pentane | |
CAS RN |
65420-68-0 | |
| Record name | (Pentane-1,5-diyl)bis(di-tert-butylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Pentanediylbis[bis(2-methyl-2-propanyl)phosphine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















